

comparing the physical properties of tribromopropane isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,2-Tribromopropane*

Cat. No.: *B079776*

[Get Quote](#)

A Comprehensive Guide to the Physical Properties of Tribromopropane Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the key physical properties of five structural isomers of tribromopropane: 1,1,1-tribromopropane, **1,1,2-tribromopropane**, 1,1,3-tribromopropane, 1,2,2-tribromopropane, and 1,2,3-tribromopropane. Understanding these properties is crucial for their application in organic synthesis, materials science, and pharmaceutical development. All data presented is supported by experimental findings from various scientific sources.

Comparative Analysis of Physical Properties

The physical properties of tribromopropane isomers are primarily influenced by the position of the bromine atoms on the propane chain. This substitution pattern affects intermolecular forces, molecular symmetry, and packing efficiency in the solid state, leading to variations in boiling points, melting points, densities, and refractive indices.

Table 1: Physical Properties of Tribromopropane Isomers

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n _D)
1,1,1-Tribromopropane	Not available	Not available	Not available	Not available
1,1,2-Tribromopropane	200 ^[1]	16.19 (estimate) [2]	2.3451 (estimate)[2]	1.5870 (estimate)[2]
1,1,3-Tribromopropane	Not available	Not available	Not available	Not available
1,2,2-Tribromopropane	191 ^[3]	Not available	Not available	Not available
1,2,3-Tribromopropane	220 ^{[4][5][6][7][8]} [9]	16-17 ^{[4][6][7][8]} [9]	2.398 at 25 °C ^[4] [6][7][8][9]	1.584 at 20 °C ^[5] [7][8][9]

Note: "Not available" indicates that reliable experimental data was not found in the searched sources. Some values are noted as estimates from computational predictions.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties discussed in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

- Heating mantle or oil bath
- Round-bottom flask
- Condenser
- Thermometer

- Boiling chips
- Distillation head and receiving flask

Procedure:

- Place a small volume of the tribromopropane isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- Begin heating the flask gently.
- Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For pure crystalline solids, this occurs over a narrow range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes
- Thermometer
- Sample of the tribromopropane isomer (if solid at room temperature)

Procedure:

- If the isomer is solid, finely powder a small amount.
- Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Place the capillary tube in the melting point apparatus.
- Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the melting point is approached.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.^[4]

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
- Water bath for temperature control.

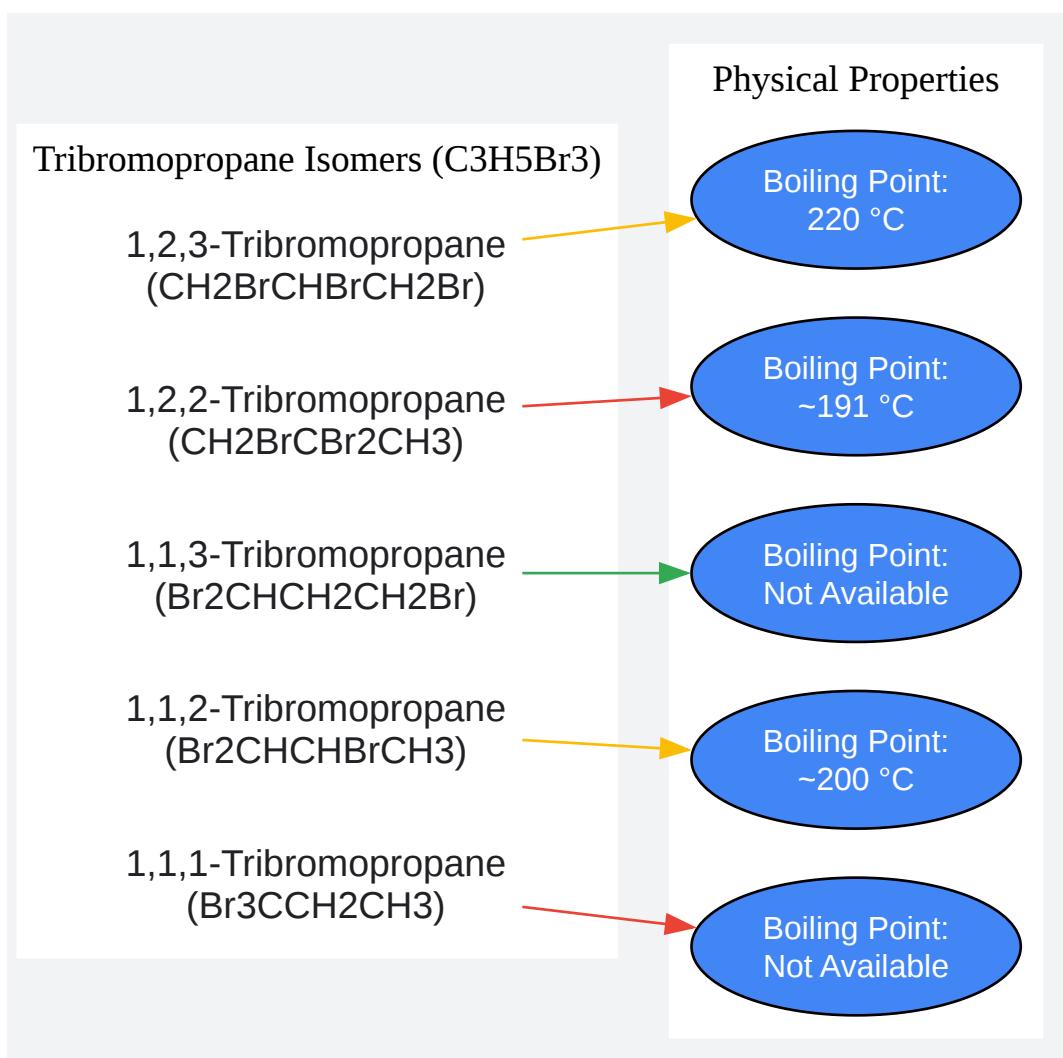
Procedure (using a pycnometer for high accuracy):

- Weigh the clean, dry pycnometer.
- Fill the pycnometer with the liquid isomer, ensuring no air bubbles are present.
- Place the pycnometer in a water bath at a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
- Adjust the volume of the liquid to the calibration mark on the pycnometer.
- Weigh the filled pycnometer.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:


- Abbe refractometer
- Constant temperature water bath
- Dropper
- Sample of the tribromopropane isomer

Procedure:

- Calibrate the Abbe refractometer using a standard sample with a known refractive index.
- Ensure the prism of the refractometer is clean and dry.
- Using a dropper, place a few drops of the liquid isomer onto the prism.
- Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath (typically 20 °C).
- Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Read the refractive index from the instrument's scale.

Visualization of Isomeric Structures and Boiling Points

The following diagram illustrates the structural formulas of the five tribromopropane isomers and their experimentally determined or estimated boiling points. This visualization aids in understanding the relationship between molecular structure and this key physical property.

[Click to download full resolution via product page](#)

Caption: Structural isomers of tribromopropane and their boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2-tribromopropane [stenutz.eu]
- 2. 1,1,2-TRIBROMOPROPANE CAS#: 14602-62-1 [m.chemicalbook.com]

- 3. 1,2,2-tribromopropane [stenutz.eu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1,2,3-Tribromopropane - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. 1,2,3-Tribromopropane | 96-11-7 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 96-11-7 CAS MSDS (1,2,3-Tribromopropane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [comparing the physical properties of tribromopropane isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079776#comparing-the-physical-properties-of-tribromopropane-isomers\]](https://www.benchchem.com/product/b079776#comparing-the-physical-properties-of-tribromopropane-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com